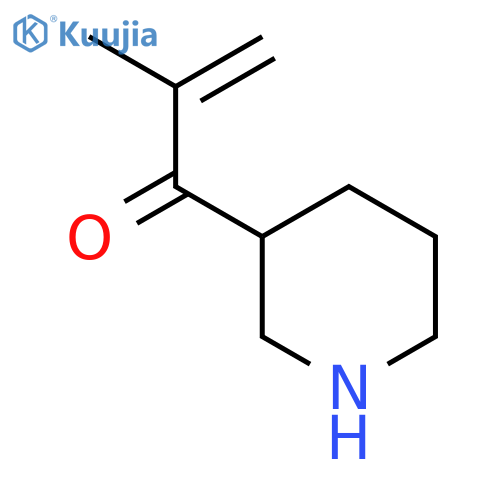Cas no 1599313-86-6 (2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one)

1599313-86-6 structure
商品名:2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one
2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one
- EN300-795090
- 1599313-86-6
-
- インチ: 1S/C9H15NO/c1-7(2)9(11)8-4-3-5-10-6-8/h8,10H,1,3-6H2,2H3
- InChIKey: FVACLBXKCPLGDC-UHFFFAOYSA-N
- ほほえんだ: O=C(C(=C)C)C1CNCCC1
計算された属性
- せいみつぶんしりょう: 153.115364102g/mol
- どういたいしつりょう: 153.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 29.1Ų
2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795090-2.5g |
2-methyl-1-(piperidin-3-yl)prop-2-en-1-one |
1599313-86-6 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
| Enamine | EN300-795090-0.1g |
2-methyl-1-(piperidin-3-yl)prop-2-en-1-one |
1599313-86-6 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
| Enamine | EN300-795090-10.0g |
2-methyl-1-(piperidin-3-yl)prop-2-en-1-one |
1599313-86-6 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
| Enamine | EN300-795090-0.25g |
2-methyl-1-(piperidin-3-yl)prop-2-en-1-one |
1599313-86-6 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
| Enamine | EN300-795090-1.0g |
2-methyl-1-(piperidin-3-yl)prop-2-en-1-one |
1599313-86-6 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
| Enamine | EN300-795090-0.05g |
2-methyl-1-(piperidin-3-yl)prop-2-en-1-one |
1599313-86-6 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
| Enamine | EN300-795090-0.5g |
2-methyl-1-(piperidin-3-yl)prop-2-en-1-one |
1599313-86-6 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
| Enamine | EN300-795090-5.0g |
2-methyl-1-(piperidin-3-yl)prop-2-en-1-one |
1599313-86-6 | 95% | 5.0g |
$2235.0 | 2024-05-22 |
2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
1599313-86-6 (2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one) 関連製品
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬